Sulfur dichloride

Organic Synthesis Sulfur Transfer Thiosulfenyl Chlorides

Sulfur dichloride (SCl₂, CAS 10545-99-0) is a cherry-red fuming liquid, recognized as the simplest sulfur chloride. It is a highly reactive inorganic compound, existing in equilibrium with its more stable analog, disulfur dichloride (S₂Cl₂), and characterized by a distinct bent molecular geometry.

Molecular Formula Cl2S
Molecular Weight 102.97 g/mol
CAS No. 10545-99-0
Cat. No. B076028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur dichloride
CAS10545-99-0
Molecular FormulaCl2S
Molecular Weight102.97 g/mol
Structural Identifiers
SMILESS(Cl)Cl
InChIInChI=1S/Cl2S/c1-3-2
InChIKeyFWMUJAIKEJWSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in aliphatic hydrocarbons;  very soluble in benzene and carbon tetrachloride
Soluble in hexane
Sulfur dichloride is miscible with many inorganic and organic covalent compounds such as liquid SO2, S2Cl2, SOCl2, SO2Cl2, chlorohydrocarbons, and benzene.
Solubility in water: reaction

Sulfur Dichloride (CAS 10545-99-0): A Reactive Inorganic Chloride for Specialized Synthesis and Vulcanization


Sulfur dichloride (SCl₂, CAS 10545-99-0) is a cherry-red fuming liquid, recognized as the simplest sulfur chloride [1]. It is a highly reactive inorganic compound, existing in equilibrium with its more stable analog, disulfur dichloride (S₂Cl₂), and characterized by a distinct bent molecular geometry . Its primary utility lies in organic synthesis as a sulfenyl chloride precursor and a chlorinating/sulfenylating agent [2], as well as a vulcanizing agent in rubber processing .

Why Generic Substitution Fails: Differentiating SCl₂ from S₂Cl₂, SOCl₂, and SO₂Cl₂ in Practice


The sulfur chloride family encompasses compounds with distinct reactivities, stabilities, and by-product profiles, making generic substitution a significant risk to process yield and safety. While SCl₂ exists in a reversible, temperature-dependent equilibrium with S₂Cl₂ and Cl₂ [1], its chemical behavior—particularly as a selective sulfenyl chloride source [2]—differs markedly from its analogs. For instance, thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) serve primarily as chlorinating agents with different leaving groups (SO₂ vs. HCl/SO₂) , and S₂Cl₂ often functions as a sulfurating agent [3]. Direct substitution without empirical validation can lead to altered reaction pathways, unexpected by-products, or failed cross-linking in polymer applications.

Sulfur Dichloride (SCl₂) Product-Specific Quantitative Evidence for Comparator Selection


SCl₂ vs. S₂Cl₂: Divergent Product Selectivity in Sulfenyl Chloride Reactions

SCl₂ reacts with 2,2,4,4-tetramethyl-3-thioxocyclobutanone (8b) to yield α-chloro thiosulfenyl chloride (12) and trisulfide (13b) in nearly equimolar amounts, whereas S₂Cl₂ reacts slowly with the same substrate to yield tetrasulfide (15) as the exclusive product [1]. This demonstrates that SCl₂ enables access to a different product class compared to its closest analog, disulfur dichloride.

Organic Synthesis Sulfur Transfer Thiosulfenyl Chlorides

Thermodynamic and Kinetic Instability: The SCl₂-S₂Cl₂ Equilibrium Constant

SCl₂ is in a reversible equilibrium with disulfur dichloride (S₂Cl₂) and chlorine (Cl₂), as shown by the reaction: S₂Cl₂ + Cl₂ ⇌ 2 SCl₂. The equilibrium constant (K) for this reaction is 77 at 18 °C [1]. This quantifies the inherent instability of SCl₂ relative to its more stable analog S₂Cl₂, a critical factor in its procurement and handling.

Physical Chemistry Reagent Stability Equilibrium

Molecular Geometry and Bond Strength Differences: SCl₂ vs. S₂Cl₂

The sulfur-chlorine bond length in S₂Cl₂ is 206 pm, which is longer (weaker) than the 201 pm S-Cl bond in SCl₂ [1]. Conversely, the sulfur-sulfur bond in S₂Cl₂ (195 pm) is shorter (stronger) than the S-S bond in elemental sulfur (205 pm). This indicates that SCl₂ possesses a stronger, less polarizable S-Cl bond compared to the S-Cl bond in S₂Cl₂, influencing its specific reactivity.

Computational Chemistry Bonding Structure

Radiolytic Stability: SCl₂ as a Primary Degradation Product of S₂Cl₂ and SOCl₂

Under gamma irradiation, SCl₂ is the predominant Raman-active radiolysis product in both neat S₂Cl₂ and SOCl₂ [1]. In S₂Cl₂, SCl₂ is consumed at high absorbed doses (>9 MGy). This suggests that in radiation-intensive environments, SCl₂ exhibits a specific formation and consumption profile relative to other sulfur chlorides.

Radiochemistry Nuclear Fuel Reprocessing Radiolysis

Reagent Suitability: SCl₂ for Sulfenyl Chloride Preparation vs. Alternative Chlorinating Agents

Sulfuryl chloride (SO₂Cl₂) is used for chlorinating deactivated aryl compounds to inhibit ring chlorination, while SCl₂ is extremely useful for sulfenyl chloride preparation and can add to alkanes under UV irradiation [1]. This functional divergence highlights SCl₂'s specific role as a sulfenyl chloride precursor, a niche not well-served by SOCl₂ or SO₂Cl₂.

Organic Synthesis Chlorinating Agent Sulfenyl Chloride

High-Value Application Scenarios for Sulfur Dichloride (SCl₂) Based on Quantified Differentiation


Selective Synthesis of Unsymmetrical Polysulfides and Thiosulfenyl Chlorides

For synthetic chemists requiring α-chloro thiosulfenyl chlorides or unsymmetrical trisulfides, SCl₂ provides a reaction pathway distinct from S₂Cl₂. As evidenced by the reaction with 2,2,4,4-tetramethyl-3-thioxocyclobutanone, SCl₂ yields an equimolar mixture of a thiosulfenyl chloride and a trisulfide, whereas S₂Cl₂ yields exclusively a tetrasulfide [1]. This makes SCl₂ the reagent of choice when aiming for thiosulfenyl chloride intermediates or products with an odd number of sulfur atoms, which are inaccessible using the more common disulfur dichloride.

Preparation of Bis(2-chloroethyl)sulfide (Mustard Gas) Precursors

SCl₂ is a key precursor for the well-established synthesis of bis(2-chloroethyl)sulfide via addition to ethylene: SCl₂ + 2 C₂H₄ → (ClC₂H₄)₂S [1]. This specific addition reaction is a defining industrial and research application, distinguishing it from sulfur chlorides that do not undergo this clean addition (e.g., S₂Cl₂ yields elemental sulfur as a by-product).

Cold Vulcanization of Rubber with Controlled Cross-Linking

In rubber processing, SCl₂ serves as a vulcanizing agent that introduces sulfur cross-links. While S₂Cl₂ is also used in cold vulcanization, SCl₂ offers a different sulfur atom transfer stoichiometry and reaction rate due to its distinct S-Cl bond strength (201 pm vs. 206 pm in S₂Cl₂) [1] and higher chlorine content per sulfur atom (2:1 vs. 1:1). This can influence the density and nature of cross-links, making SCl₂ a preferred option for formulations requiring a specific balance of chlorine and sulfur introduction [2].

Intermediate for Thionyl Chloride (SOCl₂) Production

SCl₂ is a critical industrial intermediate in the synthesis of thionyl chloride (SOCl₂) via reaction with sulfur trioxide: SO₃ + SCl₂ → SOCl₂ + SO₂ [1]. This established manufacturing route underscores the compound's value as a building block for a high-volume, commercially important chlorinating agent, directly linking its procurement to the supply chain of SOCl₂.

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